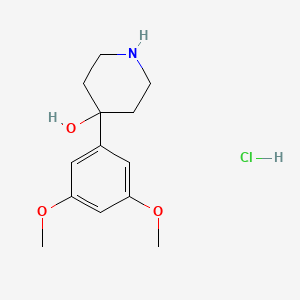
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(methoxymethyl)-1H-1,2,4-triazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. These reactions are usually performed in aqueous or organic solvents under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include dihydro or tetrahydro triazole derivatives.
Applications De Recherche Scientifique
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and antifungal agents.
Agrochemicals: It is used in the development of pesticides and herbicides due to its potential bioactivity.
Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the methoxymethyl group can interact with biological targets, leading to the desired therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole
- 5-fluoro-1-(methoxymethyl)-1H-1,2,4-triazole
- 5-iodo-1-(methoxymethyl)-1H-1,2,4-triazole
Uniqueness
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can impart specific chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-bromo-1-(methoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPIJXFRBWXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


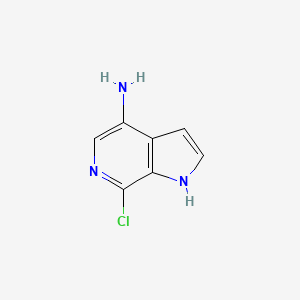
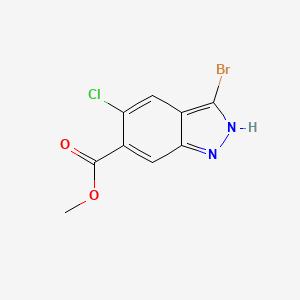
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
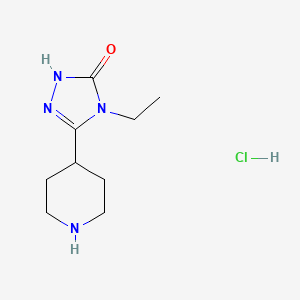
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)
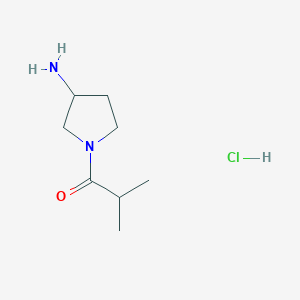
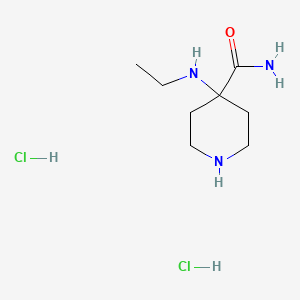
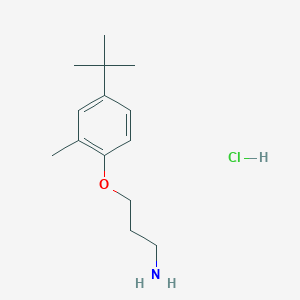
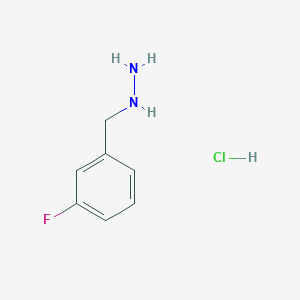
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)
